molecular formula C22H23Cl2N3O3S B2737601 (E)-3-(2-chlorophenyl)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)prop-2-enamide;hydrochloride CAS No. 1217236-19-5

(E)-3-(2-chlorophenyl)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)prop-2-enamide;hydrochloride

Cat. No.: B2737601
CAS No.: 1217236-19-5
M. Wt: 480.4
InChI Key: FCDKVZYPOPYWTB-HRNDJLQDSA-N
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Description

(E)-3-(2-chlorophenyl)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)prop-2-enamide;hydrochloride is a useful research compound. Its molecular formula is C22H23Cl2N3O3S and its molecular weight is 480.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

This compound falls within a category of chemicals that have been studied for their potential in synthesizing novel derivatives with significant biological activities. For instance, derivatives of benzothiazole have been synthesized and evaluated for their antitumor activity against specific cell lines, indicating the potential use of similar compounds in cancer research (Fahim & Shalaby, 2019). Similarly, the synthesis of novel derivatives that exhibit remarkable fluorescence and biological activities suggests the application of such compounds in the development of new therapeutic agents and diagnostic tools (Azzam, Elgemeie, & Osman, 2020).

Corrosion Inhibition

Compounds with benzothiazole units have been explored for their corrosion inhibition properties, particularly for protecting materials like carbon steel in acidic environments. This application is crucial for industries such as oil and gas, where material degradation can lead to significant economic losses and safety hazards. Research demonstrates that benzothiazole derivatives can serve as effective corrosion inhibitors, adding a layer of practical application beyond biomedical research (Hu et al., 2016).

Antimicrobial and Anti-inflammatory Activities

Several studies have been conducted on the synthesis and evaluation of new derivatives for antimicrobial and anti-inflammatory activities. These compounds, by virtue of their structural makeup, have shown potential in acting against various bacterial and fungal species, as well as exhibiting anti-inflammatory properties. This suggests their applicability in developing new antimicrobial and anti-inflammatory drugs, contributing to the fight against infectious diseases and conditions associated with inflammation (Kendre, Landge, & Bhusare, 2015).

Antioxidant Activity

The antioxidant activity of thiazole and related derivatives has been a subject of interest, with several compounds evaluated for their ability to scavenge free radicals. This property is particularly relevant in the development of treatments for diseases where oxidative stress plays a significant role, such as neurodegenerative diseases, cardiovascular diseases, and cancer. Compounds demonstrating significant antioxidant activity could be further researched for their potential therapeutic applications (Djukic et al., 2018).

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)prop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S.ClH/c1-25(2)10-5-11-26(21(27)9-8-15-6-3-4-7-16(15)23)22-24-17-12-18-19(29-14-28-18)13-20(17)30-22;/h3-4,6-9,12-13H,5,10-11,14H2,1-2H3;1H/b9-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDKVZYPOPYWTB-HRNDJLQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C=CC4=CC=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)/C=C/C4=CC=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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